3-Hydroxymethyl-2-methylthiopyridine
Overview
Description
Scientific Research Applications
Anti-inflammatory Potential
One study focused on synthesizing novel molecules with potential anti-inflammatory properties. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized based on its structural relation to previously reported anti-inflammatory agents, indicating a potential application in developing new anti-inflammatory drugs (G. P. Moloney, 2001).
Magnetic and Optical Properties
Another study introduced a family of nonanuclear lanthanide clusters featuring 2-(hydroxymethyl)pyridine, showcasing dual physical properties. Specifically, the Dy(III) cluster exhibited single-molecule magnetism behavior, while the Eu(III) cluster demonstrated intense red photoluminescence, suggesting applications in magnetic and optical devices (Dimitris I. Alexandropoulos et al., 2011).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses have been conducted on N-methyl-3-pyridone and 3-hydroxypyridine, including their derivatives, using NMR spectroscopy. These studies provide valuable insights into the chemical behavior and structural characteristics of pyridine derivatives, which are crucial for their application in various scientific fields (Ulrich-Christian Vögeli & W. V. Philipsborn, 1973).
Iron-Chelating Applications
Research into 3-hydroxy-4-pyridinones (3,4-HP) highlights their significant iron-chelating properties. These compounds show a high affinity towards trivalent hard metal ions, such as Fe(III), Al(III), and Ga(III), and have been evaluated for use as decorporating agents in cases of metal accumulation, indicating their potential in medicinal chemistry and metal detoxification (Sofia Gama et al., 2009).
Vibrational, Conformational, and Electronic Studies
A comparative study on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine utilizing DFT methods and FTIR/Raman spectroscopy has provided deep insights into their vibrational, conformational, and electronic structures. Such studies are essential for understanding the reactivity and stability of these compounds, paving the way for their application in material science and chemical synthesis (V. Arjunan et al., 2012).
Safety and Hazards
Future Directions
Hydroxymethylation is a simple chemical reaction that can lead to changes in physical-chemical properties and offer several therapeutic advantages . It can enhance the drug’s interaction with the active site and can be employed as an intermediary in synthesizing other therapeutic agents . Therefore, the future directions of 3-Hydroxymethyl-2-methylthiopyridine could involve exploring its potential in drug development and other therapeutic applications.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCWZWWIQFORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621576 | |
Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62658-90-6 | |
Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(methylsulfanyl)pyridin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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